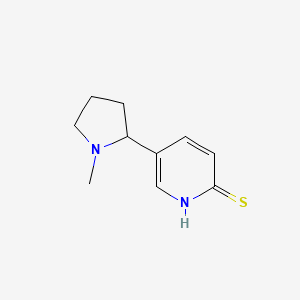
(2-(Pyridin-3-yl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Pyridin-3-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H12N2. It features a cyclopropyl group attached to a pyridine ring, making it a unique structure in the realm of organic chemistry. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-3-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a pyridine derivative followed by amination. One common method involves the reaction of 3-bromopyridine with cyclopropylmagnesium bromide to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed in the hydrogenation step to facilitate the reductive amination process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Pyridin-3-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Reduction: LiAlH4 is a typical reducing agent used in the reduction of this compound.
Substitution: Electrophilic reagents like halogens and nucleophilic reagents such as amines are used in substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones and other carbonyl compounds.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Pyridin-3-yl)cyclopropyl)methanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(Pyridin-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropyl(pyridin-2-yl)methanamine
- Cyclopropyl(pyridin-4-yl)methanamine
- (5-(Pyridin-3-yl)furan-2-yl)methanamine
Uniqueness
(2-(Pyridin-3-yl)cyclopropyl)methanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C9H12N2 |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
(2-pyridin-3-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C9H12N2/c10-5-8-4-9(8)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5,10H2 |
InChI-Schlüssel |
KPOWGBCVHDCUKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CN=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)

![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)

![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)





![2-(tert-Butyl)-6-nitrobenzo[d]oxazole](/img/structure/B11813819.png)



